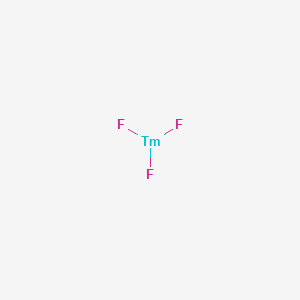

三氟化铥

描述

Thulium trifluoride is a useful research compound. Its molecular formula is F3Tm and its molecular weight is 225.92943 g/mol. The purity is usually 95%.

The exact mass of the compound Thulium trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thulium trifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thulium trifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铥掺杂光纤激光器在泌尿结石碎石术中的应用

铥掺杂光纤激光器(TFL)已成为治疗泌尿结石的一种很有前景的技术 . 与钬激光器相比,TFL基泌尿结石碎石术在碎石效率、组织损伤、碎石再治疗效果、热效应、术中可视化和术后无碎石率方面更胜一筹 . 两种重要的TFL光源,准连续(QCW)TFL和主振荡功率放大(MOPA)TFL,一直是研究进展的焦点 .

超脉冲铥光纤激光器在碎石术中的应用

波长为1.94 µm、峰值功率为500 W的超脉冲铥光纤激光器因其碎石机制而得到研究,并对其临床效率进行了评估 . 超脉冲TFL碎石术的主要机制是充满水的孔隙空间内的热空化和模型的热破坏 . 在超脉冲铥光纤激光器的临床应用中,激光碎石术的高效性已得到证实 .

铥掺杂石英光纤

铥掺杂二氧化硅基光纤已开发成功,其3F4能级的荧光寿命延长。 这是通过高含量氧化铝改变铥离子的局部环境来实现的 .

安全和危害

Thulium trifluoride is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Thulium trifluoride (TmF3) is an inorganic compound It’s known that tmf3 can interact with various fluorinating agents .

Mode of Action

It can be produced by reacting thulium (III) sulfide and hydrofluoric acid, followed by thermal decomposition . Thulium (III) oxide reacts with fluorinating agents such as hydrogen fluoride, nitrogen trifluoride, and xenon difluoride to create thulium (III) fluoride . The reaction with nitrogen trifluoride is incomplete and produces a mixture of tmof and tmf3 .

Action Environment

The action, efficacy, and stability of TmF3 can be influenced by various environmental factors. For instance, the reaction of thulium (III) oxide with different fluorinating agents can result in the formation of TmF3 . .

属性

IUPAC Name |

trifluorothulium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Tm/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUHDXSJTXIHB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Tm](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Tm | |

| Record name | thulium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065612 | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.92943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13760-79-7 | |

| Record name | Thulium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM FLUORIDE (TMF3) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY8H9KPZ7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What can you tell us about the electronic shielding properties of Thulium Trifluoride?

A1: Research on the electronic shielding by closed electron shells in salts of trivalent thulium, including Thulium Trifluoride, reveals intriguing insights. [] The study investigated the temperature dependence of nuclear quadrupole splitting in these salts. Results showed that distorted closed electron shells contribute to the quadrupole interaction, providing valuable information about electronic shielding factors. Notably, the atomic Sternheimer factor (RQ) was found to be 10% or less. Moreover, the research highlighted substantial shielding of the 4f electrons from the crystal electric field, quantified by the shielding factor σ2. These findings shed light on the electronic environment within Thulium Trifluoride and its influence on the compound's properties. []

Q2: Has the thermodynamic behavior of Thulium Trifluoride been investigated?

A2: Yes, the enthalpy of formation of Thulium Trifluoride has been a subject of scientific investigation. [] Additionally, research utilizing Knudsen effusion mass spectrometry and matrix isolation infrared spectroscopy provided valuable data on the evaporation thermodynamics of this compound. [] Further exploration of its thermodynamic properties involved galvanic-cell measurements using a solid Calcium Fluoride electrolyte. [] These studies contribute to a comprehensive understanding of the thermodynamic behavior of Thulium Trifluoride, which is crucial for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)